5,6-Difluoroquinoline
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Overview
Description
5,6-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the direct fluorination of 6-methoxyquinoline at the 5-position, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. For example, a method described in a patent involves adding 8-bromo-5,6-difluoro-2-methylquinoline into a reaction solvent, followed by heating, stirring, and dissolving. The solution is then filtered, and anhydrous sodium acetate and a catalyst are added. Hydrogen is introduced for the reaction, and the product is purified through extraction and drying .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and electrophilic substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used to substitute fluorine atoms with methoxy groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly employed to introduce various substituents onto the quinoline ring.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity or other desirable properties .
Scientific Research Applications
5,6-Difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, its ability to inhibit various enzymes makes it useful in studying enzyme-related pathways and functions .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5,6-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its biological activity and chemical properties. Compared to other fluorinated quinolines, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
225366-91-6 |
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Molecular Formula |
C9H5F2N |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
5,6-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |
InChI Key |
NKWCTWMIROYAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)N=C1 |
Origin of Product |
United States |
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